1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine
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Overview
Description
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct physical and chemical characteristics, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine typically involves multiple steps, including the introduction of fluorine atoms into the aromatic ring and the formation of the amine group. Common synthetic routes include:
Fluorination Reactions:
Amination Reactions: Formation of the amine group through reactions with appropriate amine precursors.
Industrial Production: Large-scale production methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents .
Scientific Research Applications
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain receptors and enzymes, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine can be compared with other similar fluorinated compounds, such as:
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Known for its use in C-H activation and fluorination reactions.
Fluorinated Pyridines: Widely studied for their unique chemical and biological properties.
1H-pyrrolo[2,3-b]pyridine derivatives: Investigated for their potential as fibroblast growth factor receptor inhibitors.
Biological Activity
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine, also known as 4-Fluoroamphetamine, is a fluorinated derivative of amphetamine. This compound has gained attention due to its potential biological activities, particularly in pharmacology and toxicology. The presence of fluorine atoms in its structure may enhance its interaction with biological systems, leading to unique pharmacological profiles.
Chemical Structure and Properties
The molecular formula for this compound is C10H14F2N, with a molecular weight of approximately 185.21 g/mol. The structure features a central carbon atom bonded to a fluorine atom, an amine group, and a para-substituted fluorophenyl ring. This specific arrangement contributes to the compound's stability and reactivity, making it significant in various fields of chemical research and pharmaceutical development .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a releasing agent for monoamines, particularly dopamine and norepinephrine. The mechanism involves the compound binding to the transporters for these neurotransmitters, leading to increased levels in the synaptic cleft .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Study 1: Neuropharmacological Assessment
A study conducted on the neuropharmacological effects of fluorinated amphetamines indicated that compounds like this compound could significantly enhance dopamine release in vitro. This was measured using rat brain slices, where increased dopamine levels were observed following administration of the compound .
Study 2: Toxicological Evaluation
In a toxicological assessment involving animal models, it was found that high doses of this compound led to significant neurotoxic effects. Symptoms included hyperactivity and neurodegeneration in specific brain regions associated with dopaminergic signaling .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
1-Fluoroamphetamine | Structure | Stimulant, Neurotoxic | Increased dopamine release |
1-(4-Chlorophenyl)-2-methylpropan-2-amine | Structure | Stimulant | Lacks fluorine; different activity profile |
4-Methylamphetamine | Structure | Stimulant | Similar stimulant effects; no fluorine |
Properties
Molecular Formula |
C10H13F2N |
---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
1-fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,13H2,1-2H3 |
InChI Key |
HNKZGDBLWLNGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)F)F)N |
Origin of Product |
United States |
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